N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that features a unique combination of functional groups, including a thioether, an oxadiazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol or a thioester to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated tolyl derivatives.
Scientific Research Applications
N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(p-Tolyl)acetamide: A simpler compound with similar structural features but lacking the oxadiazole ring and thioether linkage.
N-(m-Tolyl)thioacetamide: Similar to N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide but with a different substitution pattern on the aromatic ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used in different applications, particularly as a catalyst.
Uniqueness
This compound is unique due to the presence of the oxadiazole ring and thioether linkage, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(23-17)24-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
CWBKFNLDZSXSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.